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Compound of Interest

Compound Name: 5-Bromo-4-methoxypicolinonitrile

Cat. No.: B1528941

Introduction

5-Bromo-4-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in
medicinal chemistry and materials science. Its unique electronic and structural properties,
conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the
electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the
synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation
and characterization are paramount for its application in these fields. This technical guide
provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-4-
methoxypicolinonitrile, including H NMR, 13C NMR, FT-IR, and Mass Spectrometry.
Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of
this data, offering a self-validating framework for researchers.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 5-Bromo-4-
methoxypicolinonitrile, the following data is predicted based on the analysis of structurally
analogous compounds and established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (400 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~8.45 Singlet 1H H-6

~7.20 Singlet 1H H-3

~4.05 Singlet 3H -OCHs
Predicted 3C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

~165.0 C-4

~152.0 C-6

~145.0 C-2

~118.0 C-5

~116.0 -CN

~110.0 C-3

~57.0 -OCHs

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet)
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch (-OCHs)
~2230 Strong C=N Stretch (Nitrile)
~1600, ~1480 Medium-Strong C=C and C=N Ring Stretching
~1270 Strong Aryl-O Stretch (Asymmetric)
~1030 Strong Aryl-O Stretch (Symmetric)
~880 Strong C-H Out-of-plane Bending
~650 Medium C-Br Stretch

Mass Spectrometry

Predicted Mass Spectrometry Data (Electrospray lonization, ESI)

m/z Value lon Description

Protonated molecular ion,

showing a characteristic 1:1

2271229 [M+H]*+ , _ _
isotopic pattern for bromine
(7°Br/®1Br).
Loss of a methyl radical from
212/214 [M-CHs]*
the methoxy group.
199/201 [M-COJ* Loss of carbon monoxide.
148 [M-Br]* Loss of a bromine radical.

In-Depth Analysis and Interpretation

The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of 5-
Bromo-4-methoxypicolinonitrile.
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e 1H NMR: The two singlets in the aromatic region correspond to the two protons on the
pyridine ring. The downfield shift of H-6 (~8.45 ppm) is attributed to the deshielding effect of
the adjacent nitrogen atom and the nitrile group. The H-3 proton (~7.20 ppm) is expected to
be more upfield. The sharp singlet at ~4.05 ppm is characteristic of the three protons of the
methoxy group.

e 13C NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the
substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to
be the most downfield (~165.0 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will
also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile
carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region
(~57.0 ppm).

e IR Spectroscopy: The strong absorption band around 2230 cm~1 is a clear indicator of the
nitrile (C=N) functional group.[1] The presence of aromatic C-H stretching above 3000 cm~1
and C=C/C=N ring stretching bands confirms the pyridine core.[2] The strong bands in the
1300-1000 cm~1 region are characteristic of the aryl ether linkage of the methoxy group.[3]

e Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion
peak with a characteristic isotopic pattern due to the presence of bromine (’°Br and 8!Br in a
nearly 1:1 natural abundance).[4][5] Fragmentation is likely to occur through the loss of a
methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through
the cleavage of the C-Br bond.[6][7]

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality spectroscopic
data for the structural confirmation of 5-Bromo-4-methoxypicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
o Accurately weigh 5-10 mg of the purified compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCI3) in a clean, dry 5 mm NMR tube.[8][9]
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly
into the NMR tube to remove any particulate matter.[10]

. 'H NMR Data Acquisition:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include:

[e]

Pulse angle: 30-45°

o

Acquisition time: 2-4 seconds

[¢]

Relaxation delay: 1-5 seconds

[¢]

Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCls at 7.26
ppm).

. 13C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is
typically used.

Typical acquisition parameters include:

[¢]

Pulse angle: 30-45°

[¢]

Acquisition time: 1-2 seconds

[e]

Relaxation delay: 2-10 seconds

(¢]

Number of scans: 1024-4096 (or more, as 13C has a low natural abundance)

The chemical shifts should be referenced to the solvent peak (e.g., CDCls at 77.16 ppm).
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Data Acquisition
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Click to download full resolution via product page

NMR Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

. Data Acquisition:

Record a background spectrum of the empty sample compartment.[11][12]
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire the sample spectrum over a range of 4000-400 cm~1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.
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FT-IR Experimental Workflow.

Mass Spectrometry (MS)

1. Sample Preparation:

e Prepare a dilute solution of the sample (approximately 10-100 pg/mL) in a suitable solvent
such as methanol or acetonitrile.
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e The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Data Acquisition (Electrospray lonization - ESI):

« Infuse the sample solution directly into the ESI source of the mass spectrometer at a low
flow rate (e.g., 5-10 pL/min).[13]

e Acquire the mass spectrum in positive ion mode.

o Typical ESI source parameters:

o Capillary voltage: 3-4 kV

o Nebulizing gas pressure: 10-20 psi

o Drying gas flow rate: 5-10 L/min

o Drying gas temperature: 200-300 °C

e Scan over a mass range that includes the expected molecular weight of the compound (e.g.,
m/z 50-500).

Sample Preparation W ( Sample Infusion Ionization Mass Analysis
G)issulve in LC-MS Grade SolvenD J LE)irecl Infusion into ESI Source Electrospray Ionization (Positive Mode) [Mass Analyzer (e.g., Quadrupole)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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